molecular formula C9H11ClN2 B2793198 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1315365-92-4

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B2793198
CAS No.: 1315365-92-4
M. Wt: 182.65
InChI Key: XGIXGPYARXCPKW-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol It is a derivative of tetrahydroquinoline, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloroquinoline.

    Reduction: The 7-chloroquinoline undergoes reduction to form 7-chloro-1,2,3,4-tetrahydroquinoline.

The reaction conditions for these steps may vary, but common reagents include reducing agents such as lithium aluminum hydride (LiAlH4) for the reduction step and amine sources like ammonia or primary amines for the amination step .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction solvents, and purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinoline compounds .

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline: Lacks the tetrahydro and amine groups.

    1,2,3,4-Tetrahydroquinoline: Lacks the chlorine and amine groups.

    4-Aminoquinoline: Lacks the tetrahydro and chlorine groups.

Uniqueness

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the combination of its chlorine atom, tetrahydro structure, and amine group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIXGPYARXCPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1N)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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